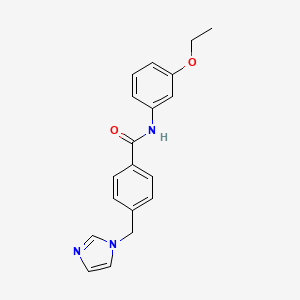![molecular formula C22H27ClN2O2 B5891298 1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891298.png)
1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide typically involves the reaction of 2-chlorobenzyl chloride with 4-ethoxybenzylamine in the presence of a base, followed by cyclization with piperidine-4-carboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Research: Researchers use the compound to investigate its effects on cellular processes and pathways. It may be used in studies related to signal transduction, gene expression, and protein interactions.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, such as the synthesis of other complex molecules or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- 1-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
- 1-[(2-bromophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide
- 1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxylate
Uniqueness
1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-chlorophenyl and 4-ethoxyphenyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-2-27-20-9-7-17(8-10-20)15-24-22(26)18-11-13-25(14-12-18)16-19-5-3-4-6-21(19)23/h3-10,18H,2,11-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNHRJHMINTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891218.png)
![1-benzyl-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5891225.png)
![1-[(2-METHYLPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891233.png)
![1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891246.png)
![1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891253.png)
![1-(2-fluorobenzyl)-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5891259.png)
![1-(4-fluorobenzyl)-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5891260.png)
![1-benzyl-N-[4-(1-pyrrolidinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5891268.png)

![1-benzyl-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891282.png)
![N-[(4-ethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891283.png)
![N-[(4-ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891299.png)
![N-[(4-ethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891301.png)
![N-[(4-ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891307.png)
